molecular formula C18H19N5O B15100705 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide

Cat. No.: B15100705
M. Wt: 321.4 g/mol
InChI Key: YNNIQCHYGBQPAC-RGEXLXHISA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzotriazole moiety and a hydrazide linkage, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Hydrazide Formation: The benzotriazole intermediate is then reacted with a suitable hydrazine derivative to form the hydrazide linkage.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzotriazole ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide is used as a ligand in coordination chemistry, forming complexes with metal ions.

Biology

In biological research, this compound may be investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine

In medicine, derivatives of benzotriazole are studied for their pharmacological properties, including anti-inflammatory and antiviral activities.

Industry

In industry, this compound can be used as a stabilizer for polymers, protecting them from degradation caused by UV radiation.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activity. The hydrazide linkage may also interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features.

    Hydrazides: Compounds with hydrazide linkages that exhibit similar reactivity.

    Aldehyde and Ketone Derivatives: Compounds that undergo similar condensation reactions.

Uniqueness

The uniqueness of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-methylphenyl)ethylidene]propanehydrazide lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methylphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C18H19N5O/c1-13-7-9-15(10-8-13)14(2)19-21-18(24)11-12-23-17-6-4-3-5-16(17)20-22-23/h3-10H,11-12H2,1-2H3,(H,21,24)/b19-14-

InChI Key

YNNIQCHYGBQPAC-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)CCN2C3=CC=CC=C3N=N2)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)CCN2C3=CC=CC=C3N=N2)C

Origin of Product

United States

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